2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a naphthalene ring, a pyrrole ring, and an acetamide group
Preparation Methods
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, including the formation of the naphthyloxy group, the pyrrole ring, and the acetamide linkage. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with various biological effects.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can be compared with other similar compounds, such as:
- 2-(1-naphthyloxy)-N-[4-(1H-pyrrol-1-yl)benzyl]ethanamide
- 2-(1-naphthyloxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide These compounds share similar structural features but differ in the length of the acyl chain. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(17-27-22-9-5-7-19-6-1-2-8-21(19)22)24-16-18-10-12-20(13-11-18)25-14-3-4-15-25/h1-15H,16-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANXYAZUUVGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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